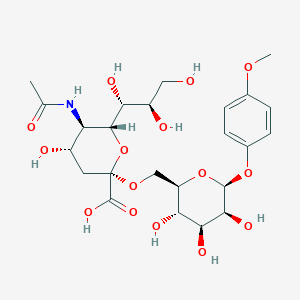
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is a complex carbohydrate derivative It is a glycoside composed of a 4-methoxyphenyl group attached to a disaccharide unit consisting of N-acetyl-alpha-neuraminosyl and beta-D-galactopyranoside
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside typically involves multiple steps, starting with the preparation of the individual sugar units. The N-acetyl-alpha-neuraminosyl unit can be synthesized from sialic acid derivatives, while the beta-D-galactopyranoside unit is derived from galactose. The final glycosidic bond formation between these units and the 4-methoxyphenyl group is achieved through glycosylation reactions under specific conditions, such as the use of Lewis acids or other catalysts.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the formation of the glycosidic bonds. This method is advantageous due to its high specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the sugar units can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the sugar units results in polyols.
Applications De Recherche Scientifique
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell signaling and recognition processes.
Industry: Utilized in the synthesis of complex carbohydrates and glycoproteins for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell adhesion, signal transduction, and immune response. The compound’s effects are mediated through its binding to carbohydrate-recognition domains on proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl beta-D-galactopyranoside: Lacks the N-acetyl-alpha-neuraminosyl unit.
6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside: Lacks the 4-methoxyphenyl group.
4-Methoxyphenyl alpha-D-galactopyranoside: Different anomeric configuration.
Uniqueness
4-Methoxyphenyl 6-O-(N-acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is unique due to its specific combination of functional groups and glycosidic linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for studying complex carbohydrate interactions and developing novel therapeutic agents.
Propriétés
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO15/c1-10(27)25-16-13(28)7-24(23(34)35,40-21(16)17(30)14(29)8-26)37-9-15-18(31)19(32)20(33)22(39-15)38-12-5-3-11(36-2)4-6-12/h3-6,13-22,26,28-33H,7-9H2,1-2H3,(H,25,27)(H,34,35)/t13-,14+,15+,16+,17+,18+,19-,20-,21+,22+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRUDZIZXYREOT-BQBBWHTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC3=CC=C(C=C3)OC)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














